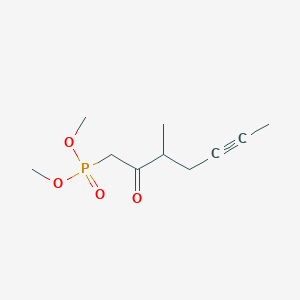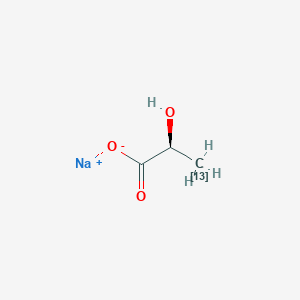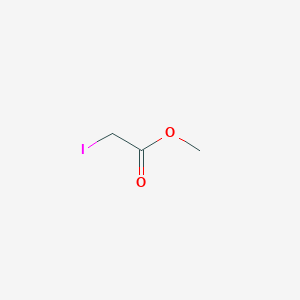
Cgpac
Overview
Description
. This compound is synthesized by combining chitosan, glycerol phosphate, and an amine, resulting in a complex with unique properties that make it suitable for a wide range of applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Chitosan-Glycerol Phosphate-Amine Complex involves the following steps:
Chitosan Preparation: Chitosan is derived from chitin, which is obtained from the exoskeletons of crustaceans. The chitin undergoes deacetylation to produce chitosan.
Glycerol Phosphate Addition: Glycerol phosphate is added to the chitosan solution under controlled pH and temperature conditions to ensure proper complexation.
Amine Incorporation: An amine, such as ethylenediamine, is introduced to the mixture to form the final complex. The reaction conditions, including pH, temperature, and reaction time, are optimized to achieve the desired product.
Industrial Production Methods: Industrial production of Chitosan-Glycerol Phosphate-Amine Complex typically involves large-scale reactors and precise control of reaction parameters. The process includes:
Raw Material Preparation: High-quality chitosan, glycerol phosphate, and amine are sourced and prepared for the reaction.
Reaction Control: The reaction is carried out in large reactors with continuous monitoring of pH, temperature, and mixing to ensure consistent product quality.
Purification and Drying: The final product is purified to remove any unreacted starting materials and by-products. It is then dried and packaged for use in various applications.
Chemical Reactions Analysis
Types of Reactions: Chitosan-Glycerol Phosphate-Amine Complex undergoes several types of chemical reactions, including:
Oxidation: The complex can undergo oxidation reactions, particularly at the amine groups, leading to the formation of various oxidized products.
Reduction: Reduction reactions can occur at the glycerol phosphate moiety, resulting in the formation of reduced derivatives.
Substitution: The amine groups in the complex can participate in substitution reactions with other nucleophiles, leading to the formation of substituted products.
Common Reagents and Conditions:
Oxidation Reagents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction Reagents: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution Reagents: Various nucleophiles, such as alkyl halides and acyl chlorides, can be used for substitution reactions.
Major Products:
Scientific Research Applications
Chitosan-Glycerol Phosphate-Amine Complex has a wide range of scientific research applications, including:
Chemistry: The complex is used as a catalyst in various chemical reactions due to its unique structure and reactivity.
Biology: In biological research, the complex is used as a scaffold for tissue engineering and as a carrier for drug delivery systems.
Medicine: The complex has shown potential in wound healing applications and as an antimicrobial agent.
Industry: In industrial applications, the complex is used in water treatment processes and as a biodegradable material for packaging .
Mechanism of Action
The mechanism of action of Chitosan-Glycerol Phosphate-Amine Complex involves several molecular targets and pathways:
Comparison with Similar Compounds
Chitosan-Glycerol Phosphate-Amine Complex can be compared with other similar compounds, such as:
Chitosan-Tripolyphosphate Complex: This complex is similar in structure but uses tripolyphosphate instead of glycerol phosphate. It has different properties and applications.
Chitosan-Glutaraldehyde Complex: This complex uses glutaraldehyde as a cross-linking agent, resulting in a more rigid structure with different applications.
Chitosan-Sodium Alginate Complex: This complex combines chitosan with sodium alginate, resulting in a material with unique properties suitable for different applications .
Chitosan-Glycerol Phosphate-Amine Complex stands out due to its unique combination of components, which impart specific properties that make it suitable for a wide range of applications.
Properties
IUPAC Name |
copper;2-aminoacetate;1,10-phenanthroline;chloride;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8N2.C2H5NO2.ClH.Cu.H2O/c1-3-9-5-6-10-4-2-8-14-12(10)11(9)13-7-1;3-1-2(4)5;;;/h1-8H;1,3H2,(H,4,5);1H;;1H2/q;;;+2;/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQLHFAAPXQJMCT-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C3=C(C=CC=N3)C=C2)N=C1.C(C(=O)[O-])N.O.[Cl-].[Cu+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClCuN3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30921416 | |
| Record name | Copper(2+) chloride aminoacetate--1,10-phenanthroline--water (1/1/1/1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30921416 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
371.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
114557-68-5 | |
| Record name | Chloro(glycinato)(1,10-phenanthroline)copper(II) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0114557685 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Copper(2+) chloride aminoacetate--1,10-phenanthroline--water (1/1/1/1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30921416 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![Diethyl 7-aminopyrazolo[1,5-a]pyrimidine-3,6-dicarboxylate](/img/structure/B52452.png)
![1-[(4-Nitrophenyl)methyl]-1H-1,2,4-triazole](/img/structure/B52454.png)



methanone](/img/structure/B52461.png)



